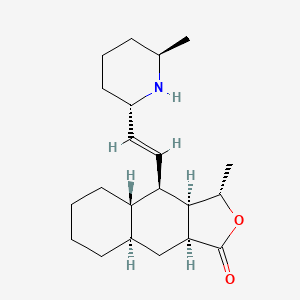

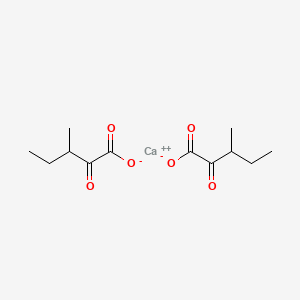

Calcium 3-methyl-2-oxopentanoate

Vue d'ensemble

Description

Calcium 3-methyl-2-oxopentanoate is a chemical compound that has been synthesized and studied for its potential applications. While the provided papers do not directly discuss Calcium 3-methyl-2-oxopentanoate, they do provide insights into related calcium compounds and their synthesis, molecular structures, and properties. For instance, the controlled synthesis and surface modification of calcium carbonate (CaCO3) have been explored, highlighting the importance of this inorganic mineral in various systems and its potential in creating nanostructured materials with improved properties .

Synthesis Analysis

The synthesis of calcium compounds can be complex and requires careful control of conditions. For example, the synthesis of Calcium 3-Methyl-2-oxobutyrate, a compound similar to Calcium 3-methyl-2-oxopentanoate, involves a multi-step reaction starting with isobutyraldehyde and diethyl oxalate, followed by hydrolysis and reaction with calcium chloride. The optimal conditions for this synthesis have been determined, leading to a high yield and purity of the product . This process may offer insights into the synthesis of Calcium 3-methyl-2-oxopentanoate, suggesting that a similar approach could be taken with adjustments for the different molecular structure.

Molecular Structure Analysis

The molecular structure of calcium compounds can be quite diverse, as demonstrated by the study of a complex calcium compound with carbohydrazide. X-ray diffraction was used to determine the molecular structure, revealing a monoclinic form with a tricapped trigonal prism coordination polyhedron. This study shows the level of detail that can be obtained through such analysis and the importance of understanding the molecular structure for the properties and potential applications of the compound .

Chemical Reactions Analysis

The chemical reactions involving calcium compounds can lead to various crystalline states, as seen in the synthesis of different forms of calcium oxalate. These forms are distinguished by the number of water molecules in their structure and have implications in biomedicine, cultural heritage, and mineralogy. The study of these reactions and the resulting structures can provide valuable information for the synthesis and application of other calcium compounds, including Calcium 3-methyl-2-oxopentanoate .

Physical and Chemical Properties Analysis

Calcium compounds exhibit a range of physical and chemical properties that are influenced by their molecular and crystal structures. For instance, the introduction of calcium carbonate into nanostructured materials has significantly improved mechanical, optical, magnetic, and catalytic properties. These enhancements have opened up new possibilities for the use of calcium compounds in various fields, including biomaterials, environmental remediation, and energy production . The physical and chemical properties of Calcium 3-methyl-2-oxopentanoate would likely be influenced by its molecular structure and the presence of functional groups, which could be analyzed using techniques such as vibrational spectroscopy and synchrotron X-ray diffraction .

Applications De Recherche Scientifique

Effects of Calcium in Plant Growth and Heavy Metal Accumulation

Calcium plays crucial roles in mitigating the toxicity of heavy metals like cadmium (Cd) in plants, influencing plant growth, photosynthesis, and metal accumulation and translocation. It has been shown that calcium can alleviate growth inhibition and oxidative damages caused by Cd, suggesting its potential use in phytoremediation technologies for decontaminating environments affected by heavy metals (Huang et al., 2017).

Calcium Carbonate Nanoparticles in Drug Delivery

Calcium carbonate (CaCO3) nanoparticles are explored for targeted drug/gene delivery systems to cancerous tissues due to their safety, biocompatibility, and pH-sensitivity. This area of research holds promise for enhancing the efficacy and safety of cancer treatments (Maleki Dizaj et al., 2019).

Calcium Hydroxide in Root Canal Treatment

The antimicrobial effects of calcium hydroxide in root canal treatment have been extensively reviewed. Although primarily used for its antimicrobial properties, calcium hydroxide is also investigated for its potential in improving treatment outcomes by reducing bacterial populations within the root canal system (Kim & Kim, 2014).

Calcium in Fruit Development and Ripening

Research has shown that calcium ions play an important role in fruit development and ripening, acting as messengers in various physiological processes. Understanding the roles of calcium and calcium sensors could provide insights into improving fruit quality and extending shelf life (Gao et al., 2019).

Calcium Hydroxide as an Antimicrobial Agent

The use of calcium hydroxide as an intracanal medicament has been reviewed for its antimicrobial effects, showing effectiveness against a wide range of endodontic pathogens. This highlights its significance in the field of endodontics for preventing and controlling infections (Kim & Kim, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

calcium;3-methyl-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFSVYLXDCGPFY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985496 | |

| Record name | Calcium bis(3-methyl-2-oxopentanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium 3-methyl-2-oxopentanoate | |

CAS RN |

66872-75-1 | |

| Record name | Calcium DL-3-methyl-2-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066872751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(3-methyl-2-oxopentanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-3-methyl-2-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM DL-3-METHYL-2-OXOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3JCR2C58B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)